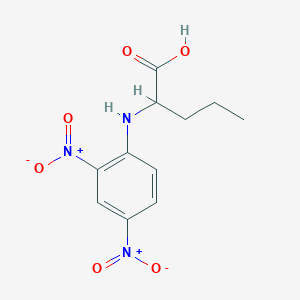

DNP-DL-norvaline

Description

The exact mass of the compound 2-(2,4-Dinitroanilino)pentanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96403. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality DNP-DL-norvaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DNP-DL-norvaline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dinitroanilino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O6/c1-2-3-9(11(15)16)12-8-5-4-7(13(17)18)6-10(8)14(19)20/h4-6,9,12H,2-3H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSJNAXWRYWZIBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20294404 | |

| Record name | DNP-DL-norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20294404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31356-37-3 | |

| Record name | NSC96403 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96403 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DNP-DL-norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20294404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure of N-(2,4-Dinitrophenyl)-DL-norvaline

Abstract: This technical guide provides a comprehensive examination of the chemical structure of N-(2,4-Dinitrophenyl)-DL-norvaline (DNP-DL-norvaline). It delineates the constituent moieties—the DL-norvaline core and the 2,4-dinitrophenyl reporter group—and details the covalent linkage forged through nucleophilic aromatic substitution. This document provides field-proven methodologies for the synthesis and structural characterization of DNP-DL-norvaline using spectroscopic and chromatographic techniques, offering insights into the causal relationships behind experimental protocols. It is intended for researchers, chemists, and drug development professionals engaged in amino acid analysis, peptide sequencing, and related fields.

Foundational Principles: Deconstructing DNP-DL-norvaline

N-(2,4-Dinitrophenyl)-DL-norvaline is a synthetic derivative of the amino acid norvaline. Its significance in biochemical analysis stems from the pioneering work of Frederick Sanger, who utilized its core reaction to sequence the protein insulin.[1][2] The covalent attachment of the 2,4-dinitrophenyl (DNP) group to the amino acid serves two primary functions: it creates a stable, acid-resistant tag at the N-terminus of a peptide, and it introduces a potent chromophore, rendering the molecule brightly colored for easy detection and quantification.[3][4] Understanding the structure of DNP-DL-norvaline requires a granular analysis of its two fundamental components and the bond that unites them.

The Amino Acid Core: DL-Norvaline

Norvaline (IUPAC name: 2-aminopentanoic acid) is a non-proteinogenic α-amino acid with a five-carbon, unbranched aliphatic side chain.[5] It is a structural isomer of the more common branched-chain amino acid, valine.[6]

-

Structure: The core structure consists of a central alpha-carbon covalently bonded to a hydrogen atom, a carboxyl group (-COOH), an amino group (-NH2), and a propyl side chain (-CH2CH2CH3).

-

Chirality: The alpha-carbon is a chiral center, meaning norvaline exists as two stereoisomers: D-norvaline and L-norvaline. The "DL" designation in DL-norvaline signifies that the compound is a racemic mixture, containing equal amounts of both the D- and L-enantiomers.[7][8]

The physical and chemical properties of the parent amino acid are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₅H₁₁NO₂ | [7][8][9] |

| Molecular Weight | 117.15 g/mol | [8][9][10] |

| IUPAC Name | 2-aminopentanoic acid | [8] |

| CAS Number | 760-78-1 | [7][8] |

The Reporter Moiety: 2,4-Dinitrophenyl (DNP) Group

The 2,4-dinitrophenyl (DNP) group is the functional component derived from 1-fluoro-2,4-dinitrobenzene (FDNB) , famously known as Sanger's Reagent .[1][3]

-

Structure: The DNP group is an aromatic phenyl ring substituted with two nitro groups (-NO₂) at positions 2 and 4 relative to the point of attachment.

-

Functionality: The strong electron-withdrawing nature of the two nitro groups makes the carbon atom attached to the fluorine in FDNB highly electrophilic and susceptible to nucleophilic attack.[4] Once attached to an amino acid, the DNP group acts as a robust chromophore, absorbing light strongly in the visible spectrum, which results in a characteristic yellow color.[2] This property is fundamental to its utility in colorimetric detection and chromatography.[3]

Synthesis and Covalent Structure: The Sanger Reaction

The structure of DNP-DL-norvaline is the product of a classic nucleophilic aromatic substitution reaction.[4] The amino group of DL-norvaline acts as the nucleophile, attacking the electron-deficient C1 carbon of the FDNB ring and displacing the fluoride ion, a good leaving group.

Reaction Mechanism and Rationale

The reaction is typically conducted under mildly alkaline conditions (e.g., using sodium bicarbonate), a critical choice rooted in mechanistic principles.[2] The base deprotonates the amino group (-NH₃⁺ to -NH₂) of the norvaline, neutralizing its charge and exposing the lone pair of electrons on the nitrogen atom. This significantly enhances its nucleophilicity, enabling it to effectively attack the aromatic ring of FDNB. The resulting covalent bond between the norvaline nitrogen and the phenyl ring is highly stable and resistant to the harsh conditions of acid hydrolysis used to break peptide bonds.[1][3]

Caption: Synthesis of DNP-DL-norvaline via nucleophilic aromatic substitution.

The final structure, 2-[(2,4-dinitrophenyl)amino]pentanoic acid , covalently links the aliphatic amino acid chain to the aromatic reporter group.[11][12]

| Property | Value | Source(s) |

| Chemical Formula | C₁₁H₁₃N₃O₆ | [4][11][12] |

| Molecular Weight | 283.24 g/mol | [4][11][12] |

| IUPAC Name | 2-[(2,4-dinitrophenyl)amino]pentanoic acid | [11] |

| CAS Number | 31356-37-3 | [11][12] |

Structural Elucidation and Self-Validating Protocols

Confirming the structure of DNP-DL-norvaline requires a multi-pronged analytical approach. The protocols described below are designed as self-validating systems, where the results from one technique corroborate the findings of another.

Experimental Protocol 1: Synthesis of DNP-DL-norvaline

This protocol adapts the standard Sanger method for the specific synthesis of DNP-DL-norvaline.

Objective: To covalently attach a DNP group to DL-norvaline.

Materials:

-

DL-Norvaline (CAS: 760-78-1)

-

1-Fluoro-2,4-dinitrobenzene (FDNB, Sanger's Reagent)

-

Sodium Bicarbonate (NaHCO₃)

-

Ethanol

-

Diethyl Ether

-

Hydrochloric Acid (HCl), 2 M

-

Deionized Water

Methodology:

-

Dissolution: Dissolve 100 mg of DL-norvaline in 5 mL of a 4% (w/v) sodium bicarbonate aqueous solution. This creates the necessary alkaline environment to deprotonate the amino group.

-

Reagent Addition: In a separate vial, dissolve 1.1 equivalents of FDNB (approx. 160 mg) in 10 mL of ethanol. Add this solution dropwise to the stirring norvaline solution.

-

Reaction: Stir the mixture vigorously at room temperature for 2-3 hours. The solution will develop a distinct yellow color as the DNP-norvaline forms.

-

Quenching & Extraction: After the reaction, reduce the volume under vacuum to remove the ethanol. Add 10 mL of deionized water and extract twice with 15 mL of diethyl ether to remove any unreacted FDNB. Discard the ether layers.

-

Precipitation: Cool the remaining aqueous solution in an ice bath and acidify slowly with 2 M HCl until the pH is ~1-2. The yellow DNP-DL-norvaline product is insoluble in acidic aqueous solution and will precipitate out.

-

Isolation & Drying: Collect the yellow precipitate by vacuum filtration. Wash the solid with cold deionized water, followed by a small amount of cold ethanol. Dry the product under vacuum to yield DNP-DL-norvaline.

Analytical Workflow for Structural Verification

The synthesized product must be analyzed to confirm its identity and purity.

Caption: A self-validating workflow for DNP-DL-norvaline characterization.

A. Thin-Layer Chromatography (TLC):

-

Rationale: A rapid, qualitative method to assess reaction completion and purity. The yellow color of the DNP-derivative allows for visual tracking.

-

Protocol: Spot the dissolved product on a silica gel TLC plate. Elute with a solvent system like chloroform:methanol:acetic acid (90:8:2). The DNP-DL-norvaline should appear as a single yellow spot, distinct from the starting materials.

B. High-Performance Liquid Chromatography (HPLC):

-

Rationale: Provides quantitative purity assessment and is the standard for separating DNP-amino acids.[7][9]

-

Protocol: Use a reverse-phase C18 column. Elute with a gradient of acetonitrile in water (with 0.1% trifluoroacetic acid). Monitor the eluent at ~360 nm, the characteristic absorbance wavelength for DNP derivatives. A pure sample will yield a single major peak.

C. Mass Spectrometry (MS):

-

Rationale: Provides definitive confirmation of the molecular weight.

-

Expected Result: In electrospray ionization (ESI) mass spectrometry, the negative ion mode should show a prominent peak at m/z 282.23, corresponding to the deprotonated molecule [M-H]⁻. The positive ion mode should show a peak at m/z 284.24 [M+H]⁺. This directly validates the successful covalent addition of the DNP group (MW 167.12 g/mol ) to norvaline (MW 117.15 g/mol ) with the loss of HF.

D. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

-

Rationale: Provides detailed structural information, confirming the covalent linkage and the integrity of both the norvaline and DNP moieties.[11]

-

Expected Spectrum (in DMSO-d₆):

-

Aromatic Protons (DNP group): Three distinct signals in the downfield region (~8.0-9.0 ppm). The proton adjacent to the amino linkage will be shifted upfield compared to the other two due to the electron-donating effect of the nitrogen.

-

Amine Proton (-NH-): A broad signal, typically coupled to the alpha-proton.

-

Alpha-Proton (-CH-): A multiplet around 4.0-4.5 ppm, shifted downfield due to the adjacent electron-withdrawing DNP group.

-

Aliphatic Protons (Propyl Chain): A series of multiplets in the upfield region (~0.8-1.8 ppm), characteristic of the -CH₂-CH₂-CH₃ chain. The terminal methyl group (-CH₃) will appear as a triplet around 0.9 ppm.

-

The combination of these techniques provides an unambiguous and trustworthy confirmation of the DNP-DL-norvaline structure.

Conclusion

The structure of N-(2,4-Dinitrophenyl)-DL-norvaline is a well-defined conjugate of the amino acid DL-norvaline and a 2,4-dinitrophenyl reporter group, linked by a stable N-C bond. Its synthesis via the Sanger reaction is a robust and mechanistically understood process. The molecule's key structural features—a chiral aliphatic core and an aromatic chromophore—are readily verified through a logical sequence of chromatographic and spectroscopic analyses. This guide provides the foundational knowledge and actionable protocols for professionals working with this classic and still-relevant biochemical tool.

References

-

PubChem. N-(2,4-Dinitrophenyl)-L-valine. National Center for Biotechnology Information. Available at: [Link]

-

Vedantu. Sangers reagent is used for the identification of A class 11 chemistry CBSE. Available at: [Link]

-

G-Biosciences. DNFB-Sanger's reagent for detection of free amino acids. Available at: [Link]

-

NIST. DL-Norvaline - the NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

-

Quora. How does Sanger's reagent work?. Available at: [Link]

-

PubChem. DL-norvaline. National Center for Biotechnology Information. Available at: [Link]

-

Nobel Prize Outreach. Frederick Sanger - The chemistry of insulin. Available at: [Link]

-

Anson, C. E., et al. (2022). Synthesis of N-(2,4-dinitrophenyl) derivatives of D-ribosylamines; unexpected reaction and hydrolysis products. Carbohydrate Research, 516, 108564. Available at: [Link]

-

Fujiwara, S., et al. (1962). Nuclear Magnetic Resonance Spectra of Amino Acids and their Derivatives. I. DNP Amino Acids. Bulletin of the Chemical Society of Japan, 35(10), 1658-1661. Available at: [Link]

-

ResearchGate. Reaction mechanism on derivatization of an amino acid with DNFB. Available at: [Link]

-

PubMed. Impact of non-proteinogenic amino acid norvaline and proteinogenic valine misincorporation on a secondary structure of a model peptide. Available at: [Link]

Sources

- 1. CN101508654B - Synthesis method of D, L-norvaline - Google Patents [patents.google.com]

- 2. N-(2,4-Dinitrophenyl)-L-leucine | C12H15N3O6 | CID 15487857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(2,4-Dinitrophenyl)-DL-threonine | C10H11N3O7 | CID 262558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. labsolu.ca [labsolu.ca]

- 5. Impact of non-proteinogenic amino acid norvaline and proteinogenic valine misincorporation on a secondary structure of a model peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DL-Norvaline [webbook.nist.gov]

- 7. DL-norvaline | C5H11NO2 | CID 824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. DL-Norvaline, 98% | Fisher Scientific [fishersci.ca]

- 9. DL-Norvaline for synthesis 760-78-1 [sigmaaldrich.com]

- 10. N-2,4-DNP-DL-NORVALINE CAS#: 31356-37-3 [amp.chemicalbook.com]

- 11. 31356-37-3 CAS MSDS (N-2,4-DNP-DL-NORVALINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. N-(2,4-Dinitrophenyl)-L-valine | C11H13N3O6 | CID 96810 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 2,4-dinitrophenyl-DL-norvaline

Abstract

This technical guide provides a detailed, first-principles approach to the synthesis of 2,4-dinitrophenyl-DL-norvaline (DNP-Norvaline). Moving beyond a simple recitation of steps, this document elucidates the underlying chemical mechanisms, explains the rationale for specific experimental choices, and furnishes a self-validating protocol designed for reproducibility and high yield. The primary method detailed is the well-established Sanger reaction, involving the derivatization of DL-norvaline with 1-fluoro-2,4-dinitrobenzene (FDNB). This guide is intended to equip researchers with the practical knowledge and theoretical understanding necessary to successfully synthesize, purify, and characterize this important amino acid derivative.

Introduction and Significance

2,4-dinitrophenyl derivatives of amino acids are foundational tools in protein chemistry. Their significance was cemented by Frederick Sanger in his pioneering work to sequence the amino acids of insulin, a feat for which he was awarded the Nobel Prize in Chemistry in 1958.[1] The reaction of an amino acid's N-terminal amine with Sanger's reagent (FDNB) creates a stable, yellow-colored DNP-amino acid.[2][3] This tag allows for the identification of the N-terminal residue after hydrolysis of the polypeptide chain.[1][2][4]

DL-norvaline, a non-proteinogenic amino acid, is an analog of valine and has been studied for its various biological activities. The synthesis of its DNP derivative, 2,4-dinitrophenyl-DL-norvaline, provides a stable, characterizable compound for use as an analytical standard in chromatography, in biochemical assays, or as a building block in further chemical synthesis.

This guide will focus on the direct synthesis of DNP-Norvaline from its constituent precursors, DL-norvaline and FDNB, through a nucleophilic aromatic substitution reaction.

The Chemistry of DNP-Amino Acid Formation

The synthesis of DNP-Norvaline is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Understanding this mechanism is critical to appreciating the role of each reagent and optimizing reaction conditions.

2.1. The SNAr Mechanism

Unlike typical alkyl halides, aryl halides are generally unreactive towards nucleophilic substitution. However, the presence of strong electron-withdrawing groups, such as the two nitro (-NO₂) groups on the FDNB ring, dramatically alters this reactivity.[2] These groups activate the aromatic ring for nucleophilic attack by stabilizing the negatively charged intermediate.

The key steps are:

-

Nucleophilic Attack: The primary amine of DL-norvaline, acting as the nucleophile, attacks the carbon atom bonded to the fluorine on the FDNB ring. This step is typically the rate-determining step. For the amine to be an effective nucleophile, the reaction is run under mildly basic conditions to ensure it is deprotonated.

-

Formation of a Meisenheimer Complex: The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the two nitro groups. This stabilization is what makes the reaction feasible.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, a good leaving group.

The overall reaction results in the formation of a stable C-N bond between the norvaline residue and the dinitrophenyl group.

2.2. Mechanistic Diagram

Caption: Experimental workflow for the synthesis of DNP-Norvaline.

-

Preparation of Norvaline Solution: In a 100 mL round bottom flask, dissolve 1.17 g (10 mmol) of DL-norvaline and 1.26 g (15 mmol) of sodium bicarbonate in 15 mL of deionized water. Stir until all solids are dissolved.

-

Causality: Sodium bicarbonate creates a buffered, mildly alkaline environment (pH ~8-9). This deprotonates the ammonium group of the zwitterionic norvaline to the free amine (-NH₂), which is the active nucleophile. An excess of base is used to neutralize the hydrofluoric acid (HF) byproduct that is formed during the reaction.

-

-

Addition of Sanger's Reagent: In a separate beaker, dissolve 1.86 g (10 mmol) of 1-fluoro-2,4-dinitrobenzene (FDNB) in 15 mL of 95% ethanol. Add this ethanolic solution to the stirring aqueous norvaline solution.

-

Causality: FDNB has poor water solubility, necessitating the use of a co-solvent like ethanol to create a homogeneous reaction mixture, thereby maximizing the interaction between reactants.

-

-

Reaction: Seal the flask and stir the mixture vigorously at room temperature for 2-4 hours. The solution will maintain a distinct yellow or orange color.

-

Causality: The reaction proceeds readily at room temperature. Vigorous stirring is essential to maintain homogeneity between the aqueous and organic phases, ensuring a high reaction rate. The characteristic yellow color is due to the DNP chromophore.

-

-

Work-up and Product Precipitation: After the reaction period, remove the ethanol under reduced pressure (rotary evaporator). This will leave a concentrated aqueous solution. Cool this solution in an ice bath and slowly add concentrated HCl dropwise while stirring until the pH is approximately 1-2 (verify with pH paper). A bright yellow precipitate of DNP-Norvaline will form.

-

Causality: Removing the ethanol increases the polarity of the solvent, which will decrease the solubility of the final product. Acidification is crucial: it protonates the carboxylate group (-COO⁻) of the DNP-norvaline to the neutral carboxylic acid (-COOH). This neutral form is significantly less soluble in water than its sodium salt, causing it to precipitate out of the solution. [5]

-

-

Isolation and Purification: Collect the golden-yellow solid by vacuum filtration using a Büchner funnel. [5]Wash the solid on the filter paper sequentially with two portions of cold deionized water (2 x 15 mL) and then with one portion of diethyl ether (15 mL).

-

Causality: The water wash removes any remaining inorganic salts (e.g., NaCl, NaHCO₃) and unreacted norvaline. The diethyl ether wash removes any unreacted FDNB, which is soluble in ether, while the desired DNP-amino acid product is largely insoluble.

-

-

Drying: Dry the purified product in a vacuum desiccator to a constant weight. The expected product is a yellow crystalline solid. A typical yield is in the range of 50-70%.

Quantitative Data and Characterization

| Parameter | Value / Observation | Rationale |

| Molar Ratio (Norvaline:FDNB:Base) | 1 : 1 : 1.5 | A slight excess of base ensures complete neutralization of byproduct acid. |

| Reaction Temperature | 20-25 °C (Room Temp.) | Sufficient for the reaction to proceed without promoting side reactions. |

| Reaction Time | 2-4 hours | Allows for the reaction to proceed to near completion. |

| Solvent System | Water/Ethanol (1:1 v/v) | Ensures solubility of both the polar amino acid and nonpolar FDNB. |

| Expected Yield | 50-70% | Based on typical laboratory preparations for DNP-amino acids. [5] |

| Appearance | Golden-yellow crystalline solid | Characteristic of DNP-derivatives. [5] |

| UV-Vis λmax | ~340-360 nm | The dinitrophenyl group is a strong chromophore. [5] |

| Analysis Method | HPLC, TLC | DNP-amino acids are readily separated and quantified by these methods. [5][6] |

Safety and Handling Precautions

Scientific integrity demands a commitment to safety. All procedures must be conducted in accordance with institutional safety protocols.

-

1-Fluoro-2,4-dinitrobenzene (FDNB): FDNB is toxic, corrosive, and a lachrymator. It can cause severe skin irritation and allergic reactions. Always handle FDNB in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, chemical splash goggles, and a lab coat. [7][8][9][10]In case of skin contact, immediately wash the affected area with copious amounts of soap and water. [7]* Concentrated Acids: Concentrated HCl is highly corrosive. Handle with extreme care, using appropriate PPE.

-

Solvents: Ethanol and diethyl ether are flammable. Ensure there are no open flames or ignition sources in the vicinity.

-

Waste Disposal: Dispose of all chemical waste, including solvents and reaction mixtures, in appropriately labeled hazardous waste containers according to institutional guidelines.

Conclusion

The synthesis of 2,4-dinitrophenyl-DL-norvaline via the Sanger reaction is a robust and well-characterized procedure that serves as an excellent illustration of nucleophilic aromatic substitution. By understanding the causality behind each step—from the base-catalyzed activation of the amino acid to the acid-induced precipitation of the final product—researchers can confidently execute this synthesis. The resulting DNP-Norvaline is a valuable compound for various applications in biochemical and pharmaceutical research, continuing the legacy of derivatization techniques pioneered by Sanger.

References

- DETERMINATION OF o-AMINO ACIDS. II. USE OF A BIFUNCTIONAL REAGENT, 1,5-DIFLUORO-2,4-DINITROBENZENE.SciSpace by Typeset.

- How do peptides react with Edman's reagent? what is its practical - significance?Online Biochemistry Notes.

- DNFB-Sanger's reagent for detection of free amino acids.G-Biosciences.

- Sanger Reagent (fluorodinitrobenzene-FDNB).

- FDNB Explained: Definition, Examples, Practice & Video Lessons.Pearson.

- Synthesis method of D, L-norvaline.

- Determination of amino acids as 2,4-dinitrophenyl derivatives. Serine and lysine.

- 2,4-DINITROFLUOROBENZENE.CAMEO Chemicals - NOAA.

- Preparation and Properties of 2,4-Dinitrophenyl-L-amino Acids.

- The isolation of amino acids from mixtures as their N-2,4-dinitrophenol derivatives.

- The reaction of 1-Fluoro-2,6-dinitrobenzene with some amino acids.

- SAFETY DATA SHEET - 2,4-Dinitrofluorobenzene.Fisher Scientific.

- The Sanger reagent (2,4-dinitrofluorobenzene) can be used...Chegg.com.

- Material Safety Data Sheet - 2,4-Dinitrofluorobenzene.Cole-Parmer.

- 2,4-Dinitrofluorobenzene - Safety D

- How does Sanger's reagent work?Quora.

- SAFETY DATA SHEET - 1-Fluoro-2,4-dinitrobenzene.Thermo Fisher Scientific.

Sources

- 1. drklbcollege.ac.in [drklbcollege.ac.in]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. FDNB Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 4. quora.com [quora.com]

- 5. scispace.com [scispace.com]

- 6. The isolation of amino acids from mixtures as their N-2,4-dinitrophenol derivatives. Methionine, leucine, phenylalanine, ornithine, lysine and tyrosine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,4-DINITROFLUOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. fishersci.com [fishersci.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. 2,4-Dinitrofluorobenzene - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to N-(2,4-Dinitrophenyl)-DL-norvaline: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of N-(2,4-Dinitrophenyl)-DL-norvaline (DNP-DL-norvaline), a derivatized, non-proteinogenic amino acid. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of its chemical properties, a reliable synthesis protocol, and its primary applications in analytical biochemistry.

Introduction: The Significance of DNP-Amino Acids

The derivatization of amino acids with the 2,4-dinitrophenyl (DNP) group, introduced by Frederick Sanger, was a revolutionary step in protein chemistry.[1][2] The reaction of 1-fluoro-2,4-dinitrobenzene (FDNB), commonly known as Sanger's reagent, with the N-terminal amino group of a peptide creates a stable, yellow-colored DNP-amino acid derivative.[2][3] This stability to acid hydrolysis, which cleaves peptide bonds, allows for the identification of the N-terminal amino acid of a protein, a critical step in protein sequencing.[1][3]

DNP-DL-norvaline is the product of the reaction between the racemic mixture of D- and L-norvaline and Sanger's reagent. Norvaline is an analog of the branched-chain amino acid valine, with a linear side chain.[4] As a derivatized standard, DNP-DL-norvaline is primarily utilized in chromatography to identify and quantify norvaline in various biological and chemical samples.

Chemical Properties and Characteristics

The introduction of the DNP group significantly alters the chemical properties of DL-norvaline, most notably by imparting a strong chromophore, which is essential for spectrophotometric detection.

Chemical Structure

The structure of DNP-DL-norvaline consists of the DL-norvaline molecule covalently bonded to a 2,4-dinitrophenyl group via the alpha-amino nitrogen.

Caption: Chemical structure of N-(2,4-Dinitrophenyl)-DL-norvaline.

Physicochemical Properties

A summary of the key physicochemical properties of DNP-DL-norvaline is presented below. It is important to note that while some data is available for the L-enantiomer, data for the racemic DL-mixture is often inferred from related compounds.

| Property | Value | Source / Comment |

| Molecular Formula | C₁₁H₁₃N₃O₆ | Calculated |

| Molecular Weight | 283.24 g/mol | Calculated. Closely matches DNP-L-valine (283.24 g/mol )[5]. |

| Appearance | Yellow crystalline solid | Expected, characteristic of DNP-amino acids[2]. |

| Melting Point | 202.5-204 °C (for L-enantiomer) | [6] The melting point of the DL-racemate may differ. |

| Solubility | Low in water; soluble in organic solvents like ethanol, acetone, and ethyl acetate. Soluble in aqueous alkaline solutions (e.g., NaHCO₃). | General property of DNP-amino acids[6][7]. |

| UV-Vis Absorption | Exhibits strong absorption in the UV-visible region due to the DNP chromophore. | Expected λmax around 340-360 nm[8]. |

Synthesis of DNP-DL-norvaline

The synthesis of DNP-DL-norvaline is achieved via a nucleophilic aromatic substitution reaction between DL-norvaline and Sanger's reagent (FDNB). The electron-withdrawing nitro groups on the benzene ring activate the fluorine-substituted carbon for nucleophilic attack by the amino group of norvaline.

Reaction Workflow

Caption: Synthesis workflow for DNP-DL-norvaline.

Step-by-Step Synthesis Protocol

This protocol is a self-validating system; the formation of the yellow DNP-DL-norvaline product provides a clear visual confirmation of the reaction's progress.

-

Dissolution of DL-Norvaline:

-

Weigh 117 mg (1 mmol) of DL-norvaline and dissolve it in 10 mL of a 4% (w/v) sodium bicarbonate (NaHCO₃) aqueous solution in a 50 mL flask.

-

Causality: The basic NaHCO₃ solution deprotonates the amino group of norvaline, increasing its nucleophilicity, and also acts as an acid scavenger for the HF produced during the reaction.

-

-

Addition of Sanger's Reagent:

-

In a separate container, dissolve 186 mg (1 mmol) of 1-fluoro-2,4-dinitrobenzene (FDNB) in 5 mL of ethanol.

-

Add the FDNB solution dropwise to the stirring DL-norvaline solution at room temperature.

-

Causality: FDNB is the electrophile. A slow, dropwise addition prevents localized high concentrations and potential side reactions. Ethanol is used as a co-solvent as FDNB has poor aqueous solubility.

-

-

Reaction:

-

Seal the flask and stir the mixture at room temperature for 1-2 hours. The solution will turn yellow as the DNP-norvaline forms.

-

Trustworthiness: The reaction progress can be monitored by thin-layer chromatography (TLC) by taking small aliquots. The disappearance of the starting material (visualized with ninhydrin) and the appearance of a yellow spot (DNP-norvaline) indicates completion.

-

-

Work-up and Isolation:

-

After the reaction is complete, transfer the solution to a separatory funnel and wash twice with 10 mL of diethyl ether to remove any unreacted FDNB.

-

Carefully acidify the aqueous layer to approximately pH 1-2 with 2M hydrochloric acid (HCl).

-

A yellow precipitate of DNP-DL-norvaline will form.

-

Causality: DNP-amino acids are soluble in basic solutions due to the deprotonated carboxyl group. Upon acidification, the carboxyl group is protonated, rendering the molecule neutral and causing it to precipitate out of the aqueous solution.

-

-

Purification:

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system, such as an ethanol-water or acetone-water mixture, to obtain pure yellow crystals.

-

Dry the crystals under vacuum.

-

Analytical Characterization

The successful synthesis and purity of DNP-DL-norvaline can be confirmed using several analytical techniques.

-

Melting Point Determination: Compare the experimentally determined melting point with the literature value.[6] A sharp melting point range is indicative of high purity.

-

UV-Visible Spectroscopy: The DNP chromophore allows for easy detection and quantification. In an alkaline solution, DNP-amino acids typically exhibit a maximum absorbance (λmax) around 360 nm.

-

Chromatography:

-

Thin-Layer Chromatography (TLC): A rapid and effective method to assess purity. The DNP-derivative is visible as a yellow spot without the need for staining reagents.

-

High-Performance Liquid Chromatography (HPLC): The primary application of DNP-amino acids is in HPLC analysis.[7] Reversed-phase HPLC with UV detection is the standard method for separating and quantifying DNP-amino acids.

-

Gas Chromatography (GC): After esterification to increase volatility, DNP-amino acids can also be separated by gas chromatography.[9]

-

Applications in Research

The primary role of DNP-DL-norvaline is as an analytical standard in research and quality control settings.

-

N-Terminal Protein Sequencing: Historically, the main use of DNP-derivatization was for the identification of the N-terminal amino acid of proteins.[1][3]

-

Chromatographic Quantification: In modern analytical labs, DNP-DL-norvaline serves as a reference standard for the accurate identification and quantification of norvaline in complex mixtures, such as biological fluids or protein hydrolysates, using techniques like HPLC.[7][9] The strong UV absorbance of the DNP group allows for highly sensitive detection.[2]

-

Immunological Studies: The DNP group acts as a hapten, and DNP-amino acids have been used to study immune responses, including antibody production and hypersensitivity.[10]

Conclusion

N-(2,4-Dinitrophenyl)-DL-norvaline is a chemically robust derivative of the amino acid DL-norvaline. Its synthesis is straightforward, relying on the well-established Sanger reaction. While its historical significance is tied to the foundations of protein sequencing, its contemporary utility lies in its role as a critical analytical standard for chromatographic applications. The strong chromophoric properties imparted by the DNP group ensure sensitive and reliable detection, making DNP-DL-norvaline an indispensable tool for researchers requiring precise quantification of norvaline.

References

-

G-Biosciences. (2019, August 20). DNFB-Sanger's reagent for detection of free amino acids. [Link]

-

Vedantu. Sangers reagent is used for the identification of A class 11 chemistry CBSE. [Link]

-

Quora. (2014, December 29). How does Sanger's reagent work?. [Link]

-

Ikekawa, N., Hoshino, O., Watanuki, R., Orimo, H., Fujita, T., & Yoshikawa, M. (1966). Gas chromatographic separation of DNP amino acids and its application to the analysis of serum amino acids. Analytical Biochemistry, 17(1), 16–23. [Link]

-

Rao, K. R., & Sober, H. A. (1954). Preparation and Properties of 2,4-Dinitrophenyl-L-amino Acids. Journal of the American Chemical Society, 76(5), 1328–1331. [Link]

-

ResearchGate. A protocol for reacting amino acids with Sanger's reagent 1 under.... [Link]

-

UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Sanger's reagent. [Link]

-

Perrone, J. C. (1951). An improved method of separating amino acids as N-2,4-dinitrophenyl derivatives. Nature, 167(4248), 513–514. [Link]

-

Shpak, A. V., et al. (2014). Properties of 2,4-dinitrophenyl derivatives of amino acids as analytical forms for high-performance liquid chromatography. Journal of Analytical Chemistry, 69(8), 794–801. [Link]

-

Grokipedia. Dinitrophenyl. [Link]

-

Borek, F., Stupp, Y., & Sela, M. (1967). The immunogenicity of dinitrophenyl amino acids. Biochimica et Biophysica Acta (BBA) - General Subjects, 140(2), 360–363. [Link]

-

ACS Publications. Preparation and Properties of 2,4-Dinitrophenyl-L-amino Acids. [Link]

-

Biserte, G., & Osteux, R. (1951). The separation of N-2:4-dinitrophenyl amino-acids on paper chromatograms. Bulletin de la Societe de Chimie Biologique, 33(1-2), 50–63. [Link]

-

Marfey, P. (1984). Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene. Carlsberg Research Communications, 49(6), 591–596. [Link]

-

National Institute of Standards and Technology. DL-Norvaline. [Link]

-

PubChem. N-(2,4-Dinitrophenyl)-L-valine. [Link]

-

ResearchGate. (PDF) Synthesis of 2,4-dinitrophenol. [Link]

-

University of Guelph. Separation and Detection of Amino Acids – BIOC2580: Introduction to Biochemistry*. [Link]

-

Organic Syntheses. 2,4-Dinitrophenylhydrazine. [Link]

-

Scilit. Preparation of 2,4-dinitrophenyl derivatives of amino acids in dipolar aprotic solvents. [Link]

- Google Patents. CN101508654B - Synthesis method of D, L-norvaline.

Sources

- 1. Sangers reagent is used for the identification of A class 11 chemistry CBSE [vedantu.com]

- 2. grokipedia.com [grokipedia.com]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. chemimpex.com [chemimpex.com]

- 5. N-(2,4-Dinitrophenyl)-L-valine | C11H13N3O6 | CID 96810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. Gas chromatographic separation of DNP amino acids and its application to the analysis of serum amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The immunogenicity of dinitrophenyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to DL-Norvaline as an Arginase Inhibitor in Research

Prepared by a Senior Application Scientist

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the application of DL-norvaline as an arginase inhibitor. It provides a comprehensive overview of the underlying biochemical principles, detailed experimental protocols, and critical data interpretation insights to facilitate rigorous and effective research.

Introduction: The Significance of Arginase Inhibition

L-arginine is a semi-essential amino acid that serves as a critical substrate for two key enzymes: nitric oxide synthase (NOS) and arginase.[1][2] These enzymes are at the heart of a metabolic crossroads with profound implications for cellular health and disease. While NOS isoforms produce nitric oxide (NO), a vital signaling molecule in vasodilation, neurotransmission, and immune response, arginase converts L-arginine into L-ornithine and urea.[1][3][4] In numerous pathological states, including cardiovascular diseases, neurodegenerative disorders, and cancer, the upregulation of arginase activity can deplete the L-arginine pool available for NOS.[5][6][7] This "arginine steal" phenomenon leads to reduced NO bioavailability and endothelial dysfunction.[1][6] Consequently, the inhibition of arginase has emerged as a promising therapeutic strategy to restore NO homeostasis.[1][6]

DL-norvaline, a non-proteinogenic amino acid and an analog of valine, is a well-documented inhibitor of arginase.[8][9] By blocking arginase activity, it effectively increases the bioavailability of L-arginine for NOS, thereby enhancing NO production.[8][10] This guide delves into the mechanism of DL-norvaline, its practical application in research settings, and the critical considerations for its use.

Section 1: The Arginase-NOS Axis: A Critical Regulatory Node

The competition for L-arginine between NOS and arginase is a fundamental regulatory mechanism. There are two mammalian arginase isoforms, Arginase 1 (ARG1) and Arginase 2 (ARG2), which differ in their tissue distribution and subcellular localization.[4][11] ARG1 is a cytosolic enzyme highly expressed in the liver as part of the urea cycle, while ARG2 is a mitochondrial enzyme found in various tissues, including the kidneys and endothelial cells.[4][11][12]

Under pathological conditions, such as inflammation or oxidative stress, the expression and activity of arginase can be significantly increased.[5][6] This heightened activity limits L-arginine availability for endothelial NOS (eNOS), which can lead to eNOS "uncoupling." In this state, eNOS produces superoxide anions (O₂⁻) instead of NO, contributing to oxidative stress and further vascular damage.[1][12] Therefore, inhibiting arginase is a rational approach to not only restore NO production but also to mitigate oxidative stress.[1][6]

Caption: The L-Arginine Crossroads.

Section 2: DL-Norvaline: A Molecular Profile

Chemical Structure and Properties Norvaline (C₅H₁₁NO₂) is an isomer of the more common branched-chain amino acid, valine. The key structural difference is that norvaline possesses a linear five-carbon side chain, whereas valine's is branched.[8] This subtle structural variance is responsible for its distinct biological activity, particularly its ability to inhibit arginase.[8] While both D- and L-enantiomers exist, research indicates that L-norvaline is the biologically active form responsible for arginase inhibition.[3][13]

Mechanism of Arginase Inhibition L-norvaline acts as a competitive inhibitor of arginase.[8] Its mechanism is attributed to its structural similarity to ornithine, one of the products of the arginase reaction.[1][13] Ornithine itself is a known feedback inhibitor of the enzyme.[13][14] By mimicking ornithine, L-norvaline binds to the active site of arginase, preventing the hydrolysis of L-arginine.

Potential Off-Target Effects While primarily known as an arginase inhibitor, some studies suggest L-norvaline may have other biological activities.

-

Ornithine Transcarbamylase (OTC) Inhibition: L-norvaline has been reported to inhibit OTC, an enzyme in the urea cycle that converts ornithine to citrulline.[1][13] Inhibition of OTC could lead to an accumulation of ornithine, which would further contribute to arginase inhibition via feedback mechanisms.[13]

-

S6K1 Inhibition: Research has shown that L-norvaline can exert anti-inflammatory effects by inhibiting the p70S6 kinase (S6K1) pathway, independent of its action on arginase.[15][16] This is a critical consideration when interpreting results from studies on inflammation.

Caption: Mechanism of Action of DL-Norvaline.

Section 3: Experimental Design & Protocols

In Vitro Analysis: Arginase Activity Assay

Objective: To quantify the inhibitory effect of DL-norvaline on arginase activity in a cell-free system using purified enzyme or lysate from cells/tissues.

Principle: Most commercially available arginase activity assays are colorimetric. They measure the amount of urea or ornithine produced from the hydrolysis of L-arginine. A common method involves the conversion of urea to a colored product that can be measured spectrophotometrically.

Detailed Step-by-Step Methodology (based on commercial kit principles[17][18]):

-

Sample Preparation:

-

Homogenize tissue (~10 mg) or cells (~1x10⁶) in 100 µL of ice-cold Arginase Assay Buffer.

-

Centrifuge the homogenate at 10,000 x g for 5-10 minutes at 4°C.

-

Collect the supernatant (lysate) for the assay. Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

Causality Note: Homogenization on ice with subsequent centrifugation is crucial to lyse cells and pellet debris while preserving enzyme activity.

-

-

Standard Curve Preparation:

-

Reaction Setup:

-

In a 96-well plate, add your sample lysate (e.g., 1-40 µL, normalized for protein content).

-

For inhibitor studies, pre-incubate the lysate with varying concentrations of DL-norvaline for a specified time (e.g., 10-20 minutes) at the assay temperature (e.g., 37°C).

-

Include necessary controls:

-

-

Initiating the Reaction:

-

Add the L-arginine substrate solution to all wells except the background controls.

-

Incubate the plate at 37°C for the time specified in the protocol (e.g., 10-120 minutes). The incubation time may need optimization depending on the activity in your samples.

-

-

Detection:

-

Stop the reaction and add the detection reagents (e.g., colorimetric probe/developer mix). These reagents react with the urea produced to generate a stable color.

-

Incubate as required for color development.

-

-

Measurement:

-

Read the absorbance on a microplate reader at the specified wavelength (e.g., 570 nm for many colorimetric assays).

-

Data Interpretation:

-

Calculate the arginase activity based on the standard curve, typically expressed as mU/mg of protein.

-

For inhibition studies, plot the percentage of arginase activity against the log concentration of DL-norvaline to determine the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%).

Caption: In Vitro Arginase Activity Assay Workflow.

Cell-Based Assays: Nitric Oxide Measurement

Objective: To assess the functional consequence of arginase inhibition by DL-norvaline on NO production in cultured cells (e.g., endothelial cells, macrophages).

Principle: The Griess assay is a common, indirect method to measure NO production. It quantifies nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO in aqueous solution.

Detailed Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HUVECs, RAW 264.7 macrophages) in a multi-well plate and grow to desired confluency.

-

If studying inducible NOS (iNOS), stimulate cells with appropriate agents (e.g., LPS and IFN-γ for macrophages).[3]

-

Wash cells and replace the medium with fresh, low-serum medium containing varying concentrations of DL-norvaline and/or L-arginine.

-

Causality Note: The extracellular L-arginine concentration is a critical variable, as the effect of norvaline is more pronounced when L-arginine is limited.[3][13]

-

Incubate for a suitable period (e.g., 24-48 hours).

-

-

Sample Collection:

-

Collect the cell culture supernatant from each well. This supernatant contains the accumulated nitrite.

-

-

Griess Reaction:

-

In a new 96-well plate, mix the collected supernatant (e.g., 50 µL) with the Griess Reagent (typically a 1:1 mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10-15 minutes, protected from light. A pink/magenta color will develop.

-

-

Measurement:

-

Read the absorbance at 540-550 nm.

-

-

Standard Curve:

-

Prepare a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

-

Data Interpretation:

-

An increase in nitrite concentration in norvaline-treated cells compared to untreated controls indicates enhanced NO production, consistent with arginase inhibition.

In Vivo Studies

Objective: To evaluate the physiological effects of DL-norvaline in animal models of disease.

Considerations for Study Design:

-

Animal Model: Select a model relevant to the research question, such as spontaneously hypertensive rats (SHR) or rats with induced hypertension for cardiovascular studies.[1][2]

-

Dosing and Administration: Doses reported in rodent studies range from 10 mg/kg/day to 50 mg/kg/day.[1] Administration can be via intraperitoneal (i.p.) injection or oral gavage.[1] The choice depends on the desired pharmacokinetic profile.

-

Duration: Treatment duration can range from days to several weeks depending on the model and endpoints.[1]

-

Endpoints: Monitor relevant physiological parameters. For hypertension studies, this includes regular blood pressure measurements.[1][19] At the end of the study, tissues can be collected for ex vivo analysis of arginase activity, protein expression, and vascular function.

Section 4: Data Interpretation and Troubleshooting

Quantitative Data Summary The inhibitory potency of arginase inhibitors is often reported as IC₅₀ (in vitro enzyme assay) or Kᵢ (inhibition constant). While specific Kᵢ values for norvaline are not consistently reported across a wide range of literature, its effects are well-documented functionally.

| Inhibitor | Type | Notes |

| L-Norvaline | Competitive | Structurally similar to ornithine.[1][13] Effect is more pronounced at lower L-arginine concentrations.[3] |

| L-Ornithine | Competitive | Product of the arginase reaction; acts as a feedback inhibitor.[13][14] |

| BEC, ABH | Competitive | Boronic acid-based inhibitors; highly potent but not isoform-selective.[14][20] |

| nor-NOHA | Competitive | N-hydroxyguanidinium-based inhibitor; highly potent.[2][14] |

Troubleshooting Common Issues

-

High Background in Arginase Assay: Samples may have high endogenous urea levels.[17][18] Run a sample background control (sample without substrate) and subtract this value. For very high levels, consider using a 10 kDa spin column to remove urea before the assay.[17][18]

-

No Effect of Norvaline in Cell Culture:

-

Check the L-arginine concentration in your culture medium. The effect of norvaline is abolished at high L-arginine levels (>0.5 mM).[3][13]

-

Verify that the cells express arginase.

-

Consider potential cytotoxicity. High concentrations of norvaline have been reported to be cytotoxic in some in vitro models.[7][8] Perform a cell viability assay (e.g., MTT, LDH) in parallel.

-

-

Inconsistent In Vivo Results: Pharmacokinetics can vary. Ensure consistent administration and timing. Consider the overall health status of the animals, as this can influence baseline arginase levels.

Section 5: Applications and Future Directions

The ability of DL-norvaline to modulate the L-arginine-NO pathway has led to its investigation in various research fields:

-

Cardiovascular Disease: By improving endothelial function and reducing blood pressure in hypertensive models, norvaline is a valuable tool for studying vascular biology.[1][7][21]

-

Neuroprotection: In models of Alzheimer's disease, norvaline has been shown to reduce β-amyloid plaques and suppress neuroinflammation.[1][8]

-

Cancer Immunotherapy: Arginase produced by myeloid-derived suppressor cells (MDSCs) can suppress T-cell function. Arginase inhibitors are being explored to enhance anti-tumor immunity.[5][22]

-

Sports Nutrition: It is included in some pre-workout supplements with the aim of increasing NO for enhanced blood flow ("pump").[9][10]

Future Directions: The primary limitation of norvaline and many other current inhibitors is the lack of selectivity between ARG1 and ARG2.[14][20] The development of isoform-selective inhibitors is a critical next step. This would allow for more precise dissection of the distinct roles of ARG1 and ARG2 in health and disease, potentially leading to more targeted therapies with fewer off-target effects.[5][14]

Conclusion

DL-norvaline is a potent and widely used tool for the in vitro and in vivo investigation of arginase function. By competitively inhibiting this key enzyme, it serves to increase the L-arginine substrate pool for nitric oxide synthase, thereby offering a direct mechanism to enhance nitric oxide production. A thorough understanding of its mechanism, potential off-target effects, and the nuances of experimental design is paramount for generating reliable and interpretable data. This guide provides the foundational knowledge and practical protocols to empower researchers to effectively utilize DL-norvaline in their exploration of the critical L-arginine metabolic pathways.

References

-

HSN. (n.d.). Norvaline: Nitric oxide booster. HSN Blog. [Link]

-

LifeTein. (2024, May 29). Unusual Amino Acids: Norvaline. LifeTein Peptide Blog. [Link]

-

Zhuravliov, A. A., et al. (2021). Norvaline Reduces Blood Pressure and Induces Diuresis in Rats with Inherited Stress-Induced Arterial Hypertension. Oxidative Medicine and Cellular Longevity, 2021, 8820443. [Link]

-

Huynh, N. N., et al. (2009). The vascular effects of different arginase inhibitors in rat isolated aorta and mesenteric arteries. British Journal of Pharmacology, 156(1), 84–93. [Link]

-

Chang, C. I., et al. (1998). Arginase modulates nitric oxide production in activated macrophages. American Journal of Physiology-Heart and Circulatory Physiology, 274(1), H342-H348. [Link]

-

Rotondo, R., et al. (2024). Opportunities and Challenges of Arginase Inhibitors in Cancer: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

-

Assay Genie. (n.d.). Arginase Activity Colorimetric Assay Kit. [Link]

-

Tull, F., et al. (2013). Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach. Amino Acids, 45(5), 1187-1197. [Link]

-

Pudlo, M., et al. (2017). Arginase Inhibitors: A Rational Approach Over One Century. Medicinal Research Reviews, 37(3). [Link]

-

Pernow, J., & Jung, C. (2013). Arginase as a potential target in the treatment of cardiovascular disease: reversal of arginine steal? Cardiovascular Research, 98(3), 334–343. [Link]

-

Bio-protocol. (n.d.). Arginase activity. [Link]

-

Bio-protocol. (n.d.). Arginase assay. [Link]

-

Pokrovskiy, M. V., et al. (2011). Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction. International Journal of Hypertension, 2011, 515047. [Link]

-

Chang, C. I., et al. (1998). Arginase modulates nitric oxide production in activated macrophages. American Journal of Physiology, 274(1 Pt 2), H342-8. [Link]

-

Satta, E., et al. (2024). Synthesis of Arginase Inhibitors: An Overview. Molecules, 29(2), 481. [Link]

-

Caldwell, R. B., et al. (2015). Arginase: an old enzyme with new tricks. Trends in Pharmacological Sciences, 36(6), 395–405. [Link]

-

Golebiowska, J., et al. (2023). Arginase 1/2 Inhibitor OATD-02: From Discovery to First-in-man Setup in Cancer Immunotherapy. Molecular Cancer Therapeutics, 22(7), 818–829. [Link]

-

ResearchGate. (n.d.). The mechanism of action of arginase inhibitors. [Link]

-

Morris, S. M., Jr. (2016). Arginase: A Multifaceted Enzyme Important in Health and Disease. Physiological Reviews, 96(4), 1315-1359. [Link]

-

Ramirez-Sanchez, I., et al. (2021). Arginase inhibition by (−)-Epicatechin reverses endothelial cell aging. Redox Biology, 43, 101993. [Link]

-

Xu, D., et al. (2019). Determination of L-norvaline and L-tryptophan in dietary supplements by nano-LC using an O-[2-(methacryloyloxy)-ethylcarbamoyl]-10,11-dihydroquinidine-silica hybrid monolithic column. Journal of Pharmaceutical Analysis, 10(1), 70-77. [Link]

-

El-Bassossy, H. M., et al. (2009). Arginase inhibition alleviates hypertension in the metabolic syndrome. British Journal of Pharmacology, 158(5), 1271–1280. [Link]

-

Ming, X. F., et al. (2009). Inhibition of S6K1 accounts partially for the anti-inflammatory effects of the arginase inhibitor L-norvaline. BMC Cardiovascular Disorders, 9, 12. [Link]

-

Ming, X. F., et al. (2009). Inhibition of S6K1 accounts partially for the anti-inflammatory effects of the arginase inhibitor L-norvaline. BMC Cardiovascular Disorders, 9, 12. [Link]

-

Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. [Link]

-

Calixto, A. R., et al. (2021). Biochemistry, pharmacology, and in vivo function of arginases. Journal of the Brazilian Chemical Society, 32(4), 693-715. [Link]

-

Fekkes, D. (2012). Automated Analysis of Primary Amino Acids in Plasma by High-Performance Liquid Chromatography. Methods in Molecular Biology, 828, 189-96. [Link]

-

Durante, W., et al. (2007). Arginase: a critical regulator of nitric oxide synthesis and vascular function. Clinical and Experimental Pharmacology & Physiology, 34(9), 906-11. [Link]

-

Dymshakova, A. S., et al. (2023). Hypotensive Effects of Arginase Inhibition by L-Norvaline in Genetic Models of Normotensive and Hypertensive Rats. Bulletin of Experimental Biology and Medicine, 174(5), 674-677. [Link]

-

Wang, Y., et al. (2023). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Metabolites, 13(12), 1184. [Link]

-

Morris, S. M., Jr. (2009). Recent advances in arginine metabolism: roles and regulation of the arginases. British Journal of Pharmacology, 157(6), 922–930. [Link]

-

The Supplement Engineer. (2022, October 7). Is L-Norvaline Bad for the Brain?. [Link]

-

Satyanarayana, P., & Singh, D. (2012). Vascular regulation by the L-arginine metabolites, nitric oxide and agmatine. Basic & Clinical Pharmacology & Toxicology, 110(2), 120-129. [Link]

-

Rochette, L., et al. (2013). Nitric oxide synthase inhibition and oxidative stress in cardiovascular diseases: possible therapeutic targets? Pharmacology & Therapeutics, 140(3), 239-57. [Link]

Sources

- 1. Norvaline Reduces Blood Pressure and Induces Diuresis in Rats with Inherited Stress-Induced Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The vascular effects of different arginase inhibitors in rat isolated aorta and mesenteric arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arginase modulates nitric oxide production in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biochemistry, pharmacology, and in vivo function of arginases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Arginase inhibition by (−)-Epicatechin reverses endothelial cell aging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lifetein.com [lifetein.com]

- 9. supplementengineer.com [supplementengineer.com]

- 10. hsnstore.eu [hsnstore.eu]

- 11. ARGINASE: A CRITICAL REGULATOR OF NITRIC OXIDE SYNTHESIS AND VASCULAR FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Arginase: A Multifaceted Enzyme Important in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. Arginase: an old enzyme with new tricks - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of S6K1 accounts partially for the anti-inflammatory effects of the arginase inhibitor L-norvaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of S6K1 accounts partially for the anti-inflammatory effects of the arginase inhibitor L-norvaline - PMC [pmc.ncbi.nlm.nih.gov]

- 17. assaygenie.com [assaygenie.com]

- 18. sigmaaldrich.cn [sigmaaldrich.cn]

- 19. Hypotensive Effects of Arginase Inhibition by L-Norvaline in Genetic Models of Normotensive and Hypertensive Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Recent advances in arginine metabolism: roles and regulation of the arginases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 22. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to DNP Derivatization in Amino Acid Analysis

Introduction: A Cornerstone of Protein Chemistry

In the landscape of protein analysis, the ability to accurately identify and quantify constituent amino acids is fundamental. Long before the advent of automated sequencers and mass spectrometry, a seminal chemical method laid the groundwork for protein sequencing and revolutionized our understanding of these vital macromolecules. This method is the derivatization of amino acids using 1-fluoro-2,4-dinitrobenzene (FDNB), a compound famously known as Sanger's reagent. This guide provides a comprehensive technical overview of the application of DNP (dinitrophenyl) derivatization in amino acid analysis, from its foundational chemical principles to its practical applications and enduring relevance in the modern laboratory.

Developed by Frederick Sanger in his groundbreaking work to determine the amino acid sequence of insulin, for which he was awarded the Nobel Prize in Chemistry in 1958, this technique provided the first-ever means to systematically elucidate the primary structure of a protein. The core principle involves tagging the free amino group of an amino acid or the N-terminal residue of a peptide with the dinitrophenyl group. The resulting DNP-amino acid is a stable, colored derivative that can be readily detected and identified, typically by chromatography.

This guide is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of this classic yet powerful analytical technique. We will explore the underlying chemistry, provide detailed experimental protocols, discuss its advantages and limitations, and situate its use within the context of other available methods.

The Chemistry of DNP Derivatization: A Nucleophilic Aromatic Substitution Reaction

The derivatization of amino acids with Sanger's reagent is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The process is underpinned by the unique chemical properties of both the amino acid and the FDNB molecule.

The 2,4-dinitrophenyl group is strongly electron-withdrawing due to the presence of two nitro groups at the ortho and para positions relative to the fluorine atom. This electron-withdrawing effect renders the carbon atom attached to the fluorine highly electrophilic and susceptible to nucleophilic attack. The free amino group of an amino acid, possessing a lone pair of electrons, acts as the nucleophile.

The reaction is typically carried out under mildly alkaline conditions (pH ~9), which ensures that the amino group is in its deprotonated, more nucleophilic state (-NH2) rather than its protonated, non-nucleophilic form (-NH3+). The nucleophilic amino group attacks the electron-deficient carbon of the FDNB molecule, leading to the displacement of the fluoride ion and the formation of a stable covalent bond between the nitrogen of the amino acid and the phenyl ring. This results in the formation of a yellow-colored N-2,4-dinitrophenyl-amino acid (DNP-amino acid).

The resulting DNP derivatives are stable to acid hydrolysis, a critical feature that allows for the cleavage of peptide bonds in a protein without breaking the DNP-amino acid linkage. After hydrolysis, the DNP-tagged N-terminal amino acid can be isolated and identified.

Visualizing the Mechanism

The following diagram illustrates the nucleophilic aromatic substitution reaction between an amino acid and FDNB.

Caption: Mechanism of DNP Derivatization.

Experimental Workflow: From Sample to Identification

The practical application of DNP derivatization for amino acid analysis, particularly for N-terminal analysis of peptides and proteins, follows a well-defined workflow. This process involves derivatization, hydrolysis, extraction, and chromatographic identification.

Workflow Overview

The following diagram outlines the key stages in the DNP-derivatization workflow for N-terminal amino acid analysis.

Caption: DNP Derivatization Workflow.

Detailed Experimental Protocol

The following is a generalized, step-by-step protocol for the DNP derivatization of a peptide sample for N-terminal analysis. Researchers should optimize specific parameters based on their sample and available instrumentation.

Materials and Reagents:

-

Peptide or protein sample

-

1-Fluoro-2,4-dinitrobenzene (FDNB, Sanger's reagent) solution (e.g., 5% w/v in ethanol)

-

Sodium bicarbonate buffer (e.g., 1 M, pH ~9)

-

6 M Hydrochloric acid (HCl)

-

Diethyl ether (or other suitable organic solvent)

-

DNP-amino acid standards

-

Chromatography system (TLC plates and developing chamber, or HPLC system)

-

Evaporation system (e.g., rotary evaporator or nitrogen stream)

Procedure:

-

Derivatization:

-

Dissolve the peptide sample in the sodium bicarbonate buffer.

-

Add an excess of the FDNB solution to the peptide solution.

-

Incubate the reaction mixture at room temperature for approximately 2 hours with gentle agitation. The solution will typically turn a pale yellow, indicating the formation of the DNP-peptide.

-

The DNP-peptide may precipitate from the solution and can be collected by centrifugation. Wash the precipitate with water, ethanol, and ether to remove excess reagents and by-products.

-

-

Acid Hydrolysis:

-

Place the dried DNP-peptide in a hydrolysis tube.

-

Add 6 M HCl to the tube.

-

Seal the tube under vacuum to prevent oxidation of sensitive amino acids.

-

Heat the tube at 110°C for 24 hours to completely hydrolyze the peptide bonds.

-

-

Extraction of DNP-Amino Acid:

-

After hydrolysis, cool the tube and open it carefully.

-

The hydrolysate will contain the DNP-N-terminal amino acid and free, underivatized amino acids.

-

Extract the yellow DNP-amino acid from the aqueous hydrolysate using diethyl ether. The DNP-amino acid is soluble in the organic phase, while the free amino acids remain in the aqueous phase.

-

Repeat the extraction several times to ensure complete recovery of the DNP-amino acid.

-

Combine the ether extracts and evaporate to dryness.

-

-

Chromatographic Analysis and Identification:

-

Dissolve the dried DNP-amino acid residue in a small volume of a suitable solvent (e.g., acetone or methanol).

-

Spot the sample onto a thin-layer chromatography (TLC) plate alongside a mixture of DNP-amino acid standards.

-

Develop the chromatogram using an appropriate solvent system.

-

Alternatively, inject the sample into a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., reverse-phase C18) and a UV detector set to monitor the absorbance at a specific wavelength (e.g., 360 nm).

-

Identify the N-terminal DNP-amino acid by comparing its retention time (in HPLC) or Rf value (in TLC) to those of the known standards.

-

Advantages and Limitations of DNP Derivatization

Like any analytical technique, DNP derivatization has a distinct set of advantages and limitations that researchers must consider.

| Feature | Advantages | Limitations |

| Reaction | Robust and well-characterized reaction chemistry. | The reaction is not specific to the N-terminal α-amino group; it also reacts with the ε-amino group of lysine and the imidazole group of histidine. This can complicate the interpretation of results. |

| Stability | DNP-amino acid derivatives are stable to acid hydrolysis, allowing for the complete breakdown of the peptide backbone. | The hydrolysis step destroys the rest of the peptide chain, preventing sequential analysis of the same sample. |

| Detection | The DNP group is a strong chromophore, imparting a distinct yellow color to the derivative, which allows for easy colorimetric detection and quantification. | The detection sensitivity is lower compared to fluorescent derivatization agents like dansyl chloride or fluorescamine. |

| Cost | The reagents and instrumentation required for basic DNP analysis (e.g., using TLC) are relatively inexpensive and widely available. | Modern, more sensitive methods like Edman degradation and mass spectrometry, while more expensive, provide sequential information and higher throughput. |

| Historical Significance | The method is of immense historical importance, having paved the way for the field of protein sequencing. | It has been largely superseded by more advanced techniques for de novo protein sequencing. |

Modern Applications and Comparison with Other Methods

While Edman degradation and mass spectrometry are now the dominant methods for protein sequencing, DNP derivatization still finds utility in specific applications. Its simplicity and cost-effectiveness make it a valuable tool in educational settings for demonstrating the principles of protein analysis. Furthermore, in certain research contexts where only the N-terminal amino acid needs to be identified and high-throughput is not a primary concern, DNP derivatization can still be a viable option.

The chromophoric properties of the DNP group are also exploited in other areas of research. For instance, DNP is used as a hapten to elicit an immune response for antibody production and is employed in various immunoassays.

Comparison with Other Amino Acid Analysis Techniques

| Method | Principle | Advantages | Disadvantages |

| DNP Derivatization (Sanger's Method) | Pre-column derivatization with FDNB, followed by hydrolysis and chromatographic identification of the N-terminal DNP-amino acid. | Simple, cost-effective, stable derivatives. | Destructive to the peptide chain, lower sensitivity than fluorescent methods. |

| Edman Degradation | Sequential removal and identification of N-terminal amino acids as phenylthiohydantoin (PTH) derivatives. | Allows for sequential analysis of up to 50 residues, highly accurate. | Requires specialized instrumentation (sequenator), efficiency decreases with each cycle. |

| Dansyl Chloride Derivatization | Pre-column derivatization with dansyl chloride to form highly fluorescent dansyl-amino acids. | High sensitivity due to fluorescence. | Derivatives can be less stable than DNP-amino acids, and the reagent itself can interfere with analysis. |

| OPA/FMOC-Cl Derivatization | Pre-column derivatization with o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) for fluorescent detection. | Rapid reaction, high sensitivity, suitable for automation. | OPA only reacts with primary amines; FMOC-Cl hydrolysis products can interfere. |

| Mass Spectrometry (MS) | Direct analysis of peptides to determine their mass and fragmentation patterns, from which the sequence is inferred. | High sensitivity, high throughput, can identify post-translational modifications. | Requires expensive and complex instrumentation, data analysis can be challenging. |

Troubleshooting Common Issues in DNP Derivatization

1. Low or No Yield of DNP-Amino Acid:

-

Cause: Incorrect pH of the reaction buffer. The reaction requires alkaline conditions to deprotonate the amino group.

-

Solution: Ensure the pH of the reaction buffer is between 8.5 and 9.5.

-

Cause: Incomplete hydrolysis.

-

Solution: Ensure the hydrolysis is carried out for the recommended time and at the correct temperature in a properly sealed tube.

-

Cause: Degradation of FDNB.

-

Solution: Use fresh, high-quality Sanger's reagent. Store the reagent protected from light and moisture.

2. Multiple DNP-Amino Acid Spots/Peaks:

-

Cause: Reaction with side chains of amino acids like lysine.

-

Solution: Be aware of the possibility of side-chain labeling and use appropriate standards for identification.

-

Cause: Incomplete hydrolysis leading to DNP-dipeptides or larger fragments.

-

Solution: Optimize hydrolysis conditions to ensure complete cleavage of all peptide bonds.

-

Cause: Presence of E/Z isomers of the DNP-hydrazone derivatives, which can separate during chromatography.

-

Solution: Use analytical methods that can account for both isomers or employ chemical reduction to convert the C=N double bond to a C-N single bond, eliminating the possibility of isomerism.

3. Inconsistent Chromatographic Results:

-

Cause: Improper sample preparation or extraction.

-

Solution: Ensure complete extraction of the DNP-amino acid and thorough removal of interfering substances.

-

Cause: Instability of the mobile phase or degradation of the stationary phase in HPLC.

-

Solution: Use freshly prepared mobile phases and ensure the column is properly conditioned and stored.

Conclusion

The derivatization of amino acids with 1-fluoro-2,4-dinitrobenzene represents a landmark achievement in the history of biochemistry. While modern techniques have surpassed it in terms of sensitivity and throughput for de novo protein sequencing, the principles and practices of DNP derivatization remain fundamentally important. It offers a robust, cost-effective, and conceptually accessible method for N-terminal amino acid identification. For researchers in various fields, a thorough understanding of this foundational technique not only provides a valuable analytical tool for specific applications but also offers a deeper appreciation for the elegant chemical strategies that have paved the way for our current understanding of the intricate world of proteins.

References

-

G-Biosciences. (2019, August 20). DNFB-Sanger's reagent for detection of free amino acids. G-Biosciences. [Link]

-

Grokipedia. (n.d.). Dinitrophenyl. Grokipedia. [Link]

-

ResearchGate. (2024, July). Reaction mechanism on derivatization of an amino acid with DNFB. ResearchGate. [Link]

-

Biology LibreTexts. (2019, June 2). 6.III: Protein sequencing. Biology LibreTexts. [Link]

-

Wikipedia. (n.d.). Protein sequencing. Wikipedia. [Link]

- Chen, S. (2004).

An In-depth Technical Guide to N-2,4-Dinitrophenyl-DL-norvaline (DNP-DL-norvaline)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of a Chromophoric Amino Acid Derivative

N-2,4-Dinitrophenyl-DL-norvaline (DNP-DL-norvaline) is a chemically modified, non-proteinogenic amino acid that holds a significant place in the history of biochemistry and continues to be a valuable tool in modern research. The attachment of the 2,4-dinitrophenyl (DNP) group to the alpha-amino group of DL-norvaline imparts a distinct yellow color, a property that was famously exploited by Frederick Sanger in his pioneering work on protein sequencing. This guide provides a comprehensive overview of the core physicochemical properties, synthesis, and applications of DNP-DL-norvaline, offering insights for its effective utilization in the laboratory.

DL-norvaline itself is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids encoded by the genetic code. It has been investigated for its potential therapeutic properties, including its role as an arginase inhibitor. The addition of the DNP group, however, primarily transforms it into an analytical tool, leveraging the chromophoric nature of the dinitrophenyl moiety for detection and quantification.

Physicochemical Properties of N-2,4-DNP-DL-norvaline

A thorough understanding of the physicochemical properties of N-2,4-DNP-DL-norvaline is fundamental to its application in experimental settings. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 31356-37-3 | ChemicalBook |

| Molecular Formula | C₁₁H₁₃N₃O₆ | ChemicalBook |

| Molecular Weight | 283.24 g/mol | ChemicalBook |

| Appearance | Yellow crystalline solid | Inferred from properties of DNP-amino acids |

| Solubility | Soluble in organic solvents such as ether; low solubility in water. | Inferred from properties of DNP-amino acids |

| Chromophoric Properties | Exhibits strong absorption in the UV-visible spectrum, appearing as a bright yellow substance. | Inferred from properties of DNP-amino acids |

Synthesis of N-2,4-DNP-DL-norvaline: The Sanger Reaction

The primary method for the synthesis of N-2,4-DNP-DL-norvaline is through the reaction of DL-norvaline with 1-fluoro-2,4-dinitrobenzene (FDNB), commonly known as Sanger's reagent. This reaction is a classical example of a nucleophilic aromatic substitution.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the amino group of DL-norvaline on the electron-deficient carbon atom of FDNB that is bonded to the fluorine atom. The presence of the two electron-withdrawing nitro groups on the benzene ring makes this carbon highly susceptible to nucleophilic attack. The reaction is typically carried out under mildly alkaline conditions to ensure the amino group is deprotonated and thus more nucleophilic.